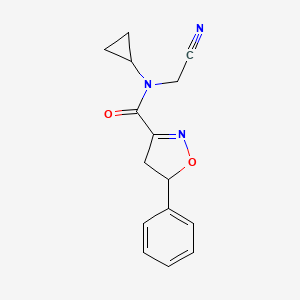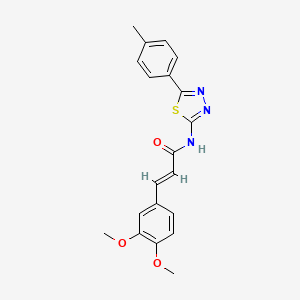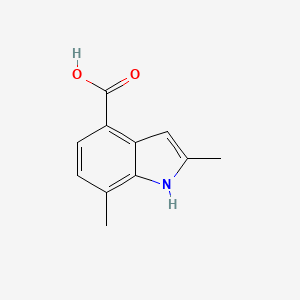
2,7-Dimethyl-1H-indole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyl-1H-indole-4-carboxylic acid is a chemical compound with the CAS Number: 1360944-62-2 . It has a molecular weight of 189.21 . It is stored at room temperature and comes in a powder form .
Synthesis Analysis
Indoles, including 2,7-Dimethyl-1H-indole-4-carboxylic acid, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance .Molecular Structure Analysis
The IUPAC Name for this compound is 2,7-dimethyl-1H-indole-4-carboxylic acid . The InChI Code is 1S/C11H11NO2/c1-6-3-4-8 (11 (13)14)9-5-7 (2)12-10 (6)9/h3-5,12H,1-2H3, (H,13,14) .Physical And Chemical Properties Analysis
2,7-Dimethyl-1H-indole-4-carboxylic acid is a powder that is stored at room temperature .Scientific Research Applications
Synthesis of Alkaloids
“2,7-Dimethyl-1H-indole-4-carboxylic acid” can be used as a reactant for the synthesis of various alkaloids, such as the pyrrolizidine alkaloid (±)-trachelanthamidine. Alkaloids are a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. They have a wide range of pharmacological effects on humans and other animals .
Preparation of Anticancer Compounds
Indole derivatives are known for their application in the treatment of cancer. The compound could potentially be used for the stereoselective preparation of renieramycin G analogs, which are compounds with anticancer properties .
Antimicrobial and Antiviral Applications
Indole derivatives have been reported to show various biologically vital properties, including antimicrobial and antiviral activities. “2,7-Dimethyl-1H-indole-4-carboxylic acid” may serve as a scaffold for developing new drug molecules that can treat microbial infections and viral diseases .
Anti-HIV Activity
Novel indolyl derivatives have been studied for their potential as anti-HIV agents. The compound could be part of the molecular docking studies to develop new treatments for HIV-1 .
Anti-Inflammatory and Analgesic Effects
Indole derivatives are also known for their anti-inflammatory and analgesic effects. “2,7-Dimethyl-1H-indole-4-carboxylic acid” could be utilized in the development of new drugs that aim to reduce inflammation and pain .
Enzyme Inhibition
The indole nucleus is found in many synthetic drug molecules that act as enzyme inhibitors. These inhibitors can be used to treat various diseases by targeting specific enzymes within the body .
Safety and Hazards
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
2,7-dimethyl-1H-indole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-3-4-8(11(13)14)9-5-7(2)12-10(6)9/h3-5,12H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPPHEXJRUSGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)O)C=C(N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-1H-indole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

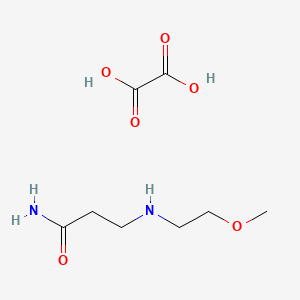
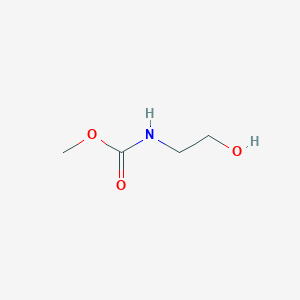
![N-(2,4-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2920316.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2920317.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2920318.png)
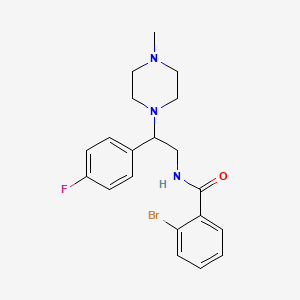

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2920322.png)
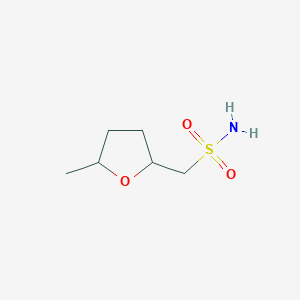
![4-ethoxy-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2920328.png)
![5,6-dimethyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2920329.png)
![1-((4-chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2920333.png)
